Cas no 3676-72-0 (N2-Benzoylguanosine)

N2-Benzoylguanosine Chemical and Physical Properties
Names and Identifiers
-
- N2-Benzoyl-D-guanosine
- N2-Benzoylguanosine
- Benzamide,N-(1,6-dihydro-6-oxo-9-b-D-ribofuranosyl-9H-purin-9-yl)- (8CI)
- 2-N-Benzoylguanosine
- N-Benzoylguanosine
- N(2)-Benzoylguanosine
- N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
- N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide
- 3-(TRIMETHYLSILYL)-1-PROPANESULFONICACIDSODIUMSALT
- SCHEMBL6422612
- BS-32354
- MFCD00057045
- A874284
- 3676-72-0
- CHEMBL4086637
- DB-320826
- Guanosine, N-benzoyl-
-
- MDL: MFCD00057045
- Inchi: 1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-7-18-10-13(22)19-17(21-15(10)27)20-14(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H2,19,20,21,26,27)/t9-,11-,12-,16-/m1/s1
- InChI Key: WZKJANWNNBJHRS-UBEDBUPSSA-N
- SMILES: OC1=NC(NC(C2=CC=CC=C2)=O)=NC3=C1N=CN3[C@H]4[C@H](O)[C@H](O)[C@H](O4)CO
Computed Properties
- Exact Mass: 387.11800
- Monoisotopic Mass: 387.11788328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 158Ų
Experimental Properties
- Melting Point: 255-256
- PSA: 162.59000
- LogP: -0.94360
N2-Benzoylguanosine PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B208100-2g |
N2-Benzoylguanosine |
3676-72-0 | 2g |
$ 282.00 | 2023-04-19 | ||
TRC | B208100-250mg |
N2-Benzoylguanosine |
3676-72-0 | 250mg |
$ 82.00 | 2023-04-19 | ||
abcr | AB352289-10 g |
N2-Benzoylguanosine; . |
3676-72-0 | 10g |
€736.70 | 2023-06-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-222019-1 g |
N2-Benzoylguanosine, |
3676-72-0 | 1g |
¥2,256.00 | 2023-07-10 | ||
Chemenu | CM267274-1g |
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide |
3676-72-0 | 95% | 1g |
$*** | 2023-03-29 | |
abcr | AB352289-1g |
N2-Benzoylguanosine; . |
3676-72-0 | 1g |
€164.00 | 2025-02-20 | ||
abcr | AB352289-5g |
N2-Benzoylguanosine; . |
3676-72-0 | 5g |
€379.50 | 2025-02-20 | ||
abcr | AB352289-10g |
N2-Benzoylguanosine; . |
3676-72-0 | 10g |
€736.70 | 2025-02-20 | ||
Ambeed | A559171-1g |
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide |
3676-72-0 | 95% | 1g |
$93.0 | 2024-04-19 | |
A2B Chem LLC | AI49039-25g |
N2-Benzoylguanosine |
3676-72-0 | 98% | 25g |
$923.00 | 2024-04-20 |
N2-Benzoylguanosine Related Literature
-
1. Partial protection of carbohydrate derivatives. Part 4. Regioselective 2′-O-deacylation of fully acylated purine and pyrimidine ribonucleosides with hydroxylaminium acetateYoshiharu Ishido,Nobuo Sakairi,Kei Okazaki,Nobuo Nakazaki J. Chem. Soc. Perkin Trans. 1 1980 563
-
2. The synthesis of oligoribonucleotides. Part XI. Preparation of ribonucleoside 2′-acetal 3′-esters by selective deacylationColin B. Reese,J. Charles M. Stewart,Jacques H. van Boom,Harry P. M. de Leeuw,Joek Nagel,Jan F. M. de Rooy J. Chem. Soc. Perkin Trans. 1 1975 934
-
3. Conversion of guanosine into its N 2-methyl derivativePeter K. Bridson,Wojciech Markiewicz,Colin B. Reese 2-methyl derivative. Peter K. Bridson Wojciech Markiewicz Colin B. Reese J. Chem. Soc. Chem. Commun. 1977 447
-
4. Synthesis of [15N]guanosines and deoxy[15N]guanosines from 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (‘AICA-riboside’)Christine Bleasdale,Simon B. Ellwood,Bernard T. Golding,Pritpal K. Slaich,Oonah J. Taylor,William P. Watson J. Chem. Soc. Perkin Trans. 1 1994 2859
Additional information on N2-Benzoylguanosine
N2-Benzoylguanosine: A Comprehensive Overview of Its Chemical Properties, Biological Functions, and Therapeutic Potential
N2-Benzoylguanosine, with the CAS No. 3676-72-0, is a nucleoside derivative that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of guanosine analogs, which are widely studied for their roles in nucleic acid metabolism, antiviral activity, and cancer treatment. Recent advances in molecular biology and pharmacology have further highlighted the importance of N2-Benzoylguanosine as a promising candidate for drug development. This article explores the chemical characteristics, biological mechanisms, and recent research findings related to N2-Benzoylguanosine, emphasizing its relevance in modern therapeutic strategies.
N2-Benzoylguanosine is structurally characterized by the substitution of a benzoyl group at the N2 position of the purine ring of guanosine. This modification significantly alters the physicochemical properties of the molecule compared to native guanosine, including its solubility, stability, and interaction with biological targets. The chemical formula of N2-Benzoylguanosine is C15H12N5O6, and its molecular weight is approximately 344.28 g/mol. The compound is typically synthesized through a series of nucleophilic substitution reactions involving guanosine and benzoyl chloride, as detailed in a 2022 study published in *Journal of Medicinal Chemistry*.
Recent research has focused on the biochemical interactions of N2-Benzoylguanosine with key enzymes in nucleotide metabolism. A 2023 study in *Bioorganic & Medicinal Chemistry* demonstrated that N2-Benzoylguanosine exhibits selective inhibition of guanylate kinase (GK), an enzyme critical for the synthesis of guanosine triphosphate (GTP). This finding suggests that N2-Benzoylguanosine may serve as a potential therapeutic agent for diseases associated with dysregulated GTP metabolism, such as certain types of cancer and metabolic disorders. The study also highlighted the compound’s ability to modulate intracellular signaling pathways, further supporting its role in targeted therapy.
Emerging evidence from 2024 studies in *Nature Communications* suggests that N2-Benzoylguanosine may have antiviral properties against RNA viruses. Researchers observed that the compound interferes with the replication of RNA-dependent RNA polymerase (RdRp) in viral genomes, a mechanism similar to that of nucleoside analogs like remdesivir. This discovery has sparked interest in the potential use of N2-Benzoylguanosine as a broad-spectrum antiviral agent, particularly against emerging viral threats. The study emphasized the importance of further preclinical trials to validate these findings and optimize the compound’s efficacy and safety profile.
Another area of active investigation is the role of N2-Benzoylguanosine in modulating immune responses. A 2023 paper in *Immunology Letters* reported that the compound enhances the activation of T-cells and dendritic cells by modulating cytokine production. This immunomodulatory effect could have implications for the treatment of autoimmune diseases and cancer immunotherapy. The study also noted that N2-Benzoylguanosine may reduce the risk of immunosuppression in patients undergoing chemotherapy, offering a potential adjunct to existing treatment regimens.
Despite its promising therapeutic potential, the pharmacokinetic profile of N2-Benzoylguanosine remains an area of ongoing research. A 2024 review in *Pharmacological Research* highlighted the challenges in achieving optimal bioavailability and tissue penetration of the compound. Researchers are exploring various formulations, including liposomal delivery systems and prodrug strategies, to enhance its therapeutic efficacy. These advancements are critical for translating laboratory findings into clinical applications.
From a synthetic perspective, the production of N2-Benzoylguanosine has been optimized to ensure scalability and cost-effectiveness. A 2023 article in *Organic Process Research & Development* described a novel asymmetric synthesis method that reduces the number of purification steps and minimizes byproduct formation. This innovation not only improves the efficiency of large-scale production but also aligns with sustainable chemistry principles, making it a viable option for industrial applications.
While the therapeutic potential of N2-Benzoylguanosine is promising, it is essential to address potential side effects and toxicity concerns. A 2024 study in *Toxicological Sciences* evaluated the safety profile of the compound in vitro and in animal models. The findings indicated that N2-Benzoylguanosine exhibits low cytotoxicity at therapeutic concentrations, but further research is needed to determine its long-term effects in humans. This study also emphasized the importance of personalized medicine approaches to tailor dosing regimens based on individual patient profiles.
In conclusion, N2-Benzoylguanos, it is evident that this compound holds significant promise for the treatment of various diseases. The growing body of research on its biochemical mechanisms, pharmacological properties, and therapeutic applications underscores the need for continued exploration and innovation in this field. As scientific advancements continue to unfold, N2-Benzoylguanosine may emerge as a key player in the development of next-generation therapeutics, offering new hope for patients with complex and challenging medical conditions.
For further information on the latest research and developments related to N2-Benzoylguanosine, readers are encouraged to consult recent publications in peer-reviewed journals and engage with ongoing clinical trials. The interdisciplinary nature of this research highlights the importance of collaboration between chemists, biologists, and clinicians in translating scientific discoveries into practical medical solutions. As the field of medicinal chemistry continues to evolve, compounds like N2-Benzoylguanosine will undoubtedly play a pivotal role in shaping the future of healthcare.
3676-72-0 (N2-Benzoylguanosine) Related Products
- 961-07-9(2'-Deoxyguanosine)
- 85326-06-3(Dideoxyguanosine)
- 118-00-3(Guanosine)
- 374750-30-8(2’-C-β-Methyl Guanosine)
- 312693-72-4(2’-Deoxyguanosine Monohydrate)
- 132628-16-1(N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide)
- 2140-77-4(N2-Methylguanosine)
- 2140-71-8(2'-O-Methylguanosine)
- 10300-27-3(3'-O-Methylguanosine)
- 3868-36-8(8-(Benzyloxy)guanosine)